3-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole;iodide
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Overview
Description
3-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole;iodide is a complex organic compound that features a pyridinium ion linked to an indole structure via an ethenyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole;iodide typically involves the reaction of 1-methylpyridinium with an indole derivative under specific conditions. One common method includes the use of dimethyl sulfate to methylate pyridine, followed by a coupling reaction with an indole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole;iodide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridinium ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like hydroxide ions in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce partially hydrogenated compounds.
Scientific Research Applications
3-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole;iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a fluorescent probe in cellular imaging.
Medicine: Studied for its anticancer properties, particularly in inhibiting the proliferation of cancer cells.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole;iodide involves its interaction with cellular components. It can target specific molecular pathways, such as the inhibition of mitochondrial function, leading to apoptosis in cancer cells . The compound’s structure allows it to intercalate with DNA, disrupting normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-3-[2-(1-methylpyridin-1-ium-2-yl)ethenyl]-1H-indole,chloride
- methyl 2-[2-methyl-3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]indol-1-yl]acetate
Uniqueness
3-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole;iodide is unique due to its specific structural configuration, which imparts distinct electronic and chemical properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions.
Properties
IUPAC Name |
3-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2.HI/c1-18-10-8-13(9-11-18)6-7-14-12-17-16-5-3-2-4-15(14)16;/h2-12H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UURAKYSOOXPORG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=CC2=CNC3=CC=CC=C32.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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